C20H18ClFN2O4
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Overview
Description
. This compound is a member of the imidazolidine-2,4-dione family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then reacted with 5-fluoro-2-methoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives
Scientific Research Applications
5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-5-methyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione
- 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-hydroxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione
- 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-5-ethyl-3-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C20H18ClFN2O4 |
---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClFN2O4/c1-27-17-7-12-5-6-24(20(26)9-13(12)8-18(17)28-2)11-19(25)23-14-3-4-16(22)15(21)10-14/h3-8,10H,9,11H2,1-2H3,(H,23,25) |
InChI Key |
CSXQQIPKHDRBEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Origin of Product |
United States |
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